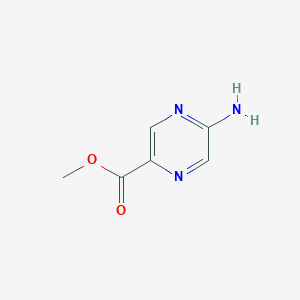

Methyl 5-aminopyrazine-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEZSZAVQOVHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561413 | |

| Record name | Methyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-94-2 | |

| Record name | Methyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-aminopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-aminopyrazine-2-carboxylate CAS number 13924-94-2

CAS Number: 13924-94-2

This technical guide provides a comprehensive overview of Methyl 5-aminopyrazine-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, outlines a probable synthetic route and purification protocol, and discusses its potential applications based on the activities of structurally related pyrazine derivatives.

Core Physicochemical Properties

This compound is a solid, organic compound. Its key properties are summarized in the tables below, compiled from various chemical suppliers and databases.[1][2][3]

General and Physical Properties

| Property | Value | Citations |

| Molecular Formula | C₆H₇N₃O₂ | [4] |

| Molecular Weight | 153.14 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | 230-231 °C | [2] |

| Boiling Point | 363 °C (at 760 mmHg) | [2][3] |

| Density | 1.319 g/cm³ (Predicted) | [2] |

| Flash Point | 173 °C | [2] |

Computed and Structural Properties

| Property | Value | Citations |

| InChI Key | RPEZSZAVQOVHCZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=CN=C(C=N1)N | [2] |

| Topological Polar Surface Area (PSA) | 78.1 Ų | [2] |

| XlogP3 | -0.8 (Predicted) | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

5-Aminopyrazine-2-carboxylic acid (CAS 40155-43-9)[7]

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 5-aminopyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the stirring suspension.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Add the solution carefully until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

References

- 1. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. 13924-94-2(this compound) | Kuujia.com [kuujia.com]

- 3. This compound – porphyrin-systems [porphyrin-systems.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | CID 21897334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 5-aminopyrazine-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-aminopyrazine-2-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. While specific experimental data is not publicly available in the cited literature, the expected characteristic signals are summarized below based on the analysis of analogous compounds and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.4 | Singlet | 1H | H-3 (Pyrazine ring) |

| ~7.9 | Singlet | 1H | H-6 (Pyrazine ring) |

| ~7.0 | Broad Singlet | 2H | -NH₂ |

| 3.85 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~155 | C-5 (C-NH₂) |

| ~145 | C-2 (C-COOCH₃) |

| ~135 | C-3 |

| ~130 | C-6 |

| ~52 | -OCH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1620 | Strong | N-H Bend |

| ~1580 | Medium | Aromatic C=C and C=N Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 153.05 | [M]⁺ (Molecular Ion) |

| 122.04 | [M - OCH₃]⁺ |

| 94.03 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 scans.

-

Data Processing: The raw data is processed with a Fourier transform, and the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum is plotted, and the absorption peaks are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined and analyzed to confirm the molecular weight and fragmentation pattern of the compound.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

In-Depth Technical Guide: Solubility and Stability of Methyl 5-Aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-aminopyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to support formulation, process development, and regulatory filings.

Core Properties of this compound

This compound is a heterocyclic aromatic ester with the chemical formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . It typically appears as a solid. Key identifiers for this compound are:

-

CAS Number: 13924-94-2

-

Synonyms: methyl 5-amino-2-pyrazinecarboxylate

Proper storage of this compound is crucial for maintaining its integrity. It should be kept in a dark place and sealed in a dry environment at temperatures between 2-8°C.[1][2]

Solubility Profile

Understanding the solubility of this compound is fundamental for its application in synthesis and formulation. The following table summarizes its known solubility characteristics.

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Ethyl Acetate | Slightly Soluble | [3] |

| Dioxane | Slightly Soluble | [3] |

| Benzene | Insoluble | [3] |

Note: The available data is qualitative. Quantitative solubility studies are recommended for specific formulation development.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a validated stability-indicating method

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary kinetic solubility studies.[4]

-

After the equilibration period, allow the samples to stand to permit the undissolved solid to settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination:

References

Illuminating the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, pyrazine derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the screening of novel pyrazine derivatives, focusing on their anticancer, antibacterial, and antifungal properties. It offers detailed experimental protocols, presents quantitative data in a clear, comparative format, and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Anticancer Activity of Pyrazine Derivatives

Pyrazine-containing compounds have garnered significant attention in oncology for their potent anti-proliferative effects.[1][2][3] These derivatives often exert their anticancer activity by targeting key cellular processes such as cell cycle progression and apoptosis, frequently through the inhibition of specific signaling pathways crucial for tumor growth and survival.[4][5]

Inhibition of Kinase Signaling Pathways

A primary mechanism by which pyrazine derivatives exhibit anticancer effects is through the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[4][6] Many of these compounds act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby disrupting downstream signaling cascades that promote tumor angiogenesis, metastasis, and proliferation.[4][7][8]

A logical workflow for identifying and characterizing pyrazine derivatives as kinase inhibitors is presented below.

The diagram below illustrates a simplified representation of the c-Met/VEGFR-2 signaling pathway, which is a common target for pyrazine-based kinase inhibitors.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected novel pyrazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17l | A549 (Lung Carcinoma) | 0.98 ± 0.08 | [7][8] |

| MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [7][8] | |

| HeLa (Cervical Cancer) | 1.28 ± 0.25 | [7][8] | |

| 12n | PC-3 (Prostate Cancer) | 0.93 | [9] |

| 14c | A549 (Lung Carcinoma) | 6.39 | [10] |

| 46 | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 | [11][12] |

| MCF-7 (Breast Cancer) | 9.1 | [11][12] | |

| 47 | PC12 (Pheochromocytoma) | 16.4 | [11][12] |

| 48 | BEL-7402 (Hepatocellular Carcinoma) | 10.74 | [11][12] |

| 67 | MCF-7 (Breast Cancer) | 70.9 | [11] |

Experimental Protocols for Anticancer Activity Screening

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the novel pyrazine derivatives for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

-

Enzyme and Substrate Preparation: The purified kinase enzyme (e.g., c-Met, VEGFR-2) and its specific substrate are prepared in a reaction buffer.

-

Compound Incubation: The pyrazine derivative is pre-incubated with the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as immunoassays or fluorescence-based techniques. The IC50 value is determined from the dose-response curve.

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cancer cells are treated with the pyrazine derivative, harvested, and washed.

-

Fixation and Staining: The cells are fixed (e.g., with ethanol) and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. For instance, compound 17l was found to arrest A549 cells in the G0/G1 phase.[7][8]

This technique is used to detect specific proteins in a sample and can verify the modulation of intracellular signaling pathways.[4]

-

Protein Extraction: Cancer cells are treated with the pyrazine derivative, and total protein is extracted.[4]

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[4]

-

Gel Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of kinases) and then with secondary antibodies conjugated to a detection enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[13][14][15][16] This includes activity against clinically relevant pathogens and mycobacteria.

Antibacterial and Antifungal Screening

A general workflow for the screening of pyrazine derivatives for antimicrobial activity is outlined below.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 8a, 8b, 8c, 8d, 14b, 18 | Mycobacterium tuberculosis H37Rv | ≤6.25 | [17] |

| T4, T5, T6, T11, T14, T15, T16, T18 | Mycobacterium tuberculosis H37Rv | ≤21.25 (µM) | [18] |

Note: Some studies report MIC in µM, which has been indicated in the table.

Experimental Protocols for Antimicrobial Activity Screening

This method is used for the qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the pyrazine derivative are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

The broth microdilution method is a common technique for determining the MIC.

-

Serial Dilutions: Two-fold serial dilutions of the pyrazine derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under suitable conditions.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This is a commonly used method for determining the antimycobacterial activity of compounds.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well plate.

-

Inoculation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is added to each well.[17][18]

-

Incubation: The plates are incubated for several days.

-

Alamar Blue Addition: A solution of Alamar Blue is added to each well.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is the lowest concentration that prevents the color change.

Conclusion

Novel pyrazine derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation. The systematic screening approach outlined in this guide, incorporating robust experimental protocols and clear data presentation, provides a framework for researchers to efficiently identify and characterize new lead compounds. The continued exploration of the pyrazine scaffold, coupled with detailed mechanistic studies and structure-activity relationship analyses, will undoubtedly pave the way for the development of novel and effective therapeutics.

References

- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 9. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

Methyl 5-aminopyrazine-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-aminopyrazine-2-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazine core and strategically placed amino and carboxylate functionalities, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Computed Properties

This compound is a solid compound with a melting point of 230-231 °C.[1] It is characterized by its distinct chemical and physical properties, which are crucial for its handling, reactivity, and role as a synthetic intermediate. A summary of its key properties is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H7N3O2 | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 230-231 °C | [1] |

| Boiling Point | 363 °C | [1] |

| Density | 1.319 g/cm³ | [1] |

| Flash Point | 173 °C | [1] |

| Physical Form | Solid | [2] |

| Purity | 96% | [2] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | -0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 153.053826475 g/mol | [1] |

| Topological Polar Surface Area | 78.1 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 151 | [1] |

Synthesis of this compound

Experimental Protocol: Esterification of 5-aminopyrazine-2-carboxylic acid

Objective: To synthesize this compound via acid-catalyzed esterification of 5-aminopyrazine-2-carboxylic acid.

Materials:

-

5-aminopyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminopyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer with brine (saturated aqueous sodium chloride solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed as potent inhibitors of various kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This compound serves as a versatile starting material for the synthesis of such kinase inhibitors.

One notable example is the development of aminopyrazine-based inhibitors targeting the mitotic kinase Nek2. These inhibitors have shown promise in cancer therapy due to their ability to disrupt cell division in cancerous cells.

Caption: Synthesis and mechanism of action of an aminopyrazine-based kinase inhibitor.

The aminopyrazine core of these inhibitors typically forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common feature observed in many kinase inhibitors. The amino group of this compound can be readily transformed into various functional groups to explore the structure-activity relationship (SAR) and optimize the inhibitor's potency and selectivity. For instance, it can undergo amide coupling reactions with a variety of carboxylic acids to introduce diverse substituents that can interact with other regions of the ATP-binding site.

Experimental Workflow: Synthesis of an Aminopyrazine-based Kinase Inhibitor Library

The following workflow outlines a general strategy for the synthesis of a library of aminopyrazine-based kinase inhibitors starting from this compound.

Caption: General workflow for the synthesis and screening of a kinase inhibitor library.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in the field of drug discovery. Its accessible synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The demonstrated success of aminopyrazine derivatives as potent kinase inhibitors highlights the importance of this scaffold in the development of novel therapeutics, particularly in oncology. This guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.

References

A Technical Guide to the Physicochemical Characteristics of Aminopyrazine Esters

Abstract

Aminopyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, aminopyrazine esters are of particular interest, frequently serving as crucial intermediates in synthesis or as prodrugs designed to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. The ester functional group can be strategically employed to modulate key physicochemical properties such as lipophilicity, solubility, and membrane permeability, thereby improving oral bioavailability and drug delivery.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and core physicochemical properties of aminopyrazine esters, offering detailed experimental protocols and data to support researchers, scientists, and drug development professionals in this field.

Synthesis of Aminopyrazine Esters

The synthesis of aminopyrazine esters is typically achieved through the esterification of a corresponding aminopyrazine carboxylic acid. The selection of the synthetic route often depends on the scale of the reaction, the desired purity, and the available equipment. The general workflow involves the conversion of the carboxylic acid to its ester form, followed by purification and characterization.

Caption: A generalized workflow for the synthesis of aminopyrazine esters.

Experimental Protocol: Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters. It involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method was utilized as the first step in a two-step synthesis of N-substituted 3-aminopyrazine-2-carboxamides, where the intermediate methyl 3-aminopyrazine-2-carboxylate was prepared in bulk and isolated.[2][3]

Methodology:

-

Cool a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, serving as both reactant and solvent) to 0 °C.[3]

-

Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[3]

-

Allow the reaction mixture to stir at room temperature for an extended period (e.g., 48 hours).[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Upon completion, pour the mixture into water and neutralize with a base such as sodium bicarbonate (NaHCO₃) to a pH of 7.[3]

-

The resulting precipitate (the aminopyrazine ester) is collected by filtration.[3]

Experimental Protocol: Microwave-Assisted Esterification

Microwave-assisted synthesis offers a significant acceleration of the esterification reaction, leading to faster reaction times, often with higher yields and purity.[4]

Methodology:

-

In a microwave reaction vessel, thoroughly mix the pyrazine carboxylic acid (1.0 eq) and the desired alcohol.[4]

-

Add a catalytic amount of a dehydrating agent, such as concentrated sulfuric acid (H₂SO₄).[4]

-

Irradiate the mixture in a microwave reactor at a specified power and time (e.g., 120 W for 7-10 minutes).[4]

-

After cooling, the product can be isolated, often by filtration after pouring the reaction mixture into water, and purified by recrystallization from a suitable solvent like ethanol.[4][5]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized aminopyrazine esters. A combination of spectroscopic and chromatographic techniques is typically employed.

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For aminopyrazine esters, characteristic signals include those for the aromatic protons on the pyrazine ring and the protons of the ester's alkyl group.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the range of 1735–1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch, while C–O stretching vibrations appear in the 1000–1300 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and confirm its molecular formula.

Chromatographic and Other Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. A reverse-phase C18 column is commonly used with a mobile phase such as a water/acetonitrile mixture.[5][6]

-

Melting Point (m.p.): The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound. For example, the parent compound 2-aminopyrazine has a melting point of 118-120 °C.

-

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, providing further confirmation of its empirical formula.[2]

Core Physicochemical Properties

The physicochemical properties of aminopyrazine esters are critical determinants of their behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).

Solubility

Aqueous solubility is a key factor for oral drug absorption.[7] The solubility of aminopyrazine derivatives can be low and is often pH-dependent. For some related compounds, solubility is higher in acidic conditions (pH 2.0), simulating the gastric environment, than in neutral conditions (pH 7.4) that model blood plasma.[7] Factors such as the potential for intramolecular hydrogen bonds can decrease interaction with water, leading to lower polarity and reduced aqueous solubility.[2]

| Compound/Derivative Class | Solvent/Condition | Solubility Data | Reference |

| N-substituted 3-aminopyrazine-2-carboxamides | Testing Medium | Compound 17 showed decreased solubility; Compound 18 was not tested due to solubility issues. | [2][3] |

| Bioactive Hybrid Compounds | Aqueous Buffer (pH 7.4) | Poor solubility, ranging from 0.67 × 10⁻⁴ to 1.98 × 10⁻³ mol·L⁻¹ | [7] |

| Bioactive Hybrid Compounds | Aqueous Buffer (pH 2.0) | Solubility is an order of magnitude higher than at pH 7.4 | [7] |

Table 1: Solubility Data for Aminopyrazine Derivatives. Note: Data for ester derivatives is limited in the literature; these related compounds illustrate key solubility trends.

Experimental Protocol: Shake-Flask Solubility Measurement

-

An excess amount of the compound is added to a specific solvent (e.g., phosphate buffer pH 7.4).

-

The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[7]

Lipophilicity (Log P)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of membrane permeability and oral absorption.[7][8] Esterification is a common strategy to increase the lipophilicity of a parent carboxylic acid.[1]

| Compound | Calculated log P | Calculated ClogP | Reference |

| 3-Amino-N-benzylpyrazine-2-carboxamide (1) | 1.83 | 1.48 | [3] |

| 3-Amino-N-hexylpyrazine-2-carboxamide (10) | 2.50 | 2.14 | [3] |

| 3-Amino-N-octylpyrazine-2-carboxamide (12) | 3.52 | 3.19 | [3] |

| 3-Amino-N-(4-fluorophenyl)pyrazine-2-carboxamide (16) | 2.13 | 1.89 | [3] |

Table 2: Lipophilicity Data for N-substituted 3-aminopyrazine-2-carboxamides. This data illustrates how modifying substituents affects lipophilicity.

Experimental Protocol: Shake-Flask Log P Determination

-

The compound is dissolved in either n-octanol or an aqueous buffer (e.g., pH 7.4) that has been pre-saturated with the other phase.

-

The two phases are mixed in a flask and shaken until partition equilibrium is achieved.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and n-octanol phases is measured.

-

Log P is calculated as log([Concentration in octanol] / [Concentration in aqueous phase]).[7]

Other Physicochemical Data

The fundamental properties of the aminopyrazine core and its simple derivatives provide a baseline for understanding more complex esters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | 118 - 120 | [9] |

| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14 | - | [2] |

| 3-Amino-N-benzylpyrazine-2-carboxamide | C₁₂H₁₂N₄O | 228.26 | 118.7 - 120.2 | [2] |

Table 3: General Physicochemical Properties of Aminopyrazine and Selected Derivatives.

Structure-Property Relationships

The physicochemical and biological properties of aminopyrazine esters are directly influenced by their molecular structure. Strategic modification of different parts of the molecule can be used to fine-tune its characteristics for a specific application.

Caption: Relationship between molecular structure, physicochemical properties, and biological outcomes.

-

Effect of Alkyl Chains: As demonstrated with related amide derivatives, increasing the length of an alkyl chain (e.g., from hexyl to octyl) systematically increases the Log P value, enhancing lipophilicity.[2][3] This modification has been shown to correlate with increased antibacterial activity in certain series, likely due to improved passage through microbial cell membranes.[2]

-

Effect of Intramolecular Hydrogen Bonding: The presence and positioning of groups capable of forming intramolecular hydrogen bonds (IMHBs), such as the amino group at position 3 relative to the ester, can significantly reduce the molecule's overall polarity. By satisfying hydrogen bonding potential internally, the molecule has less affinity for water, resulting in decreased aqueous solubility and increased lipophilicity.[2]

Conclusion

Aminopyrazine esters are a versatile and valuable class of compounds in pharmaceutical research. Their synthesis is well-established, with methods like Fischer esterification and microwave-assisted protocols providing reliable access to these molecules. A systematic approach to characterization using a suite of spectroscopic and chromatographic techniques is crucial for structural verification and purity assessment. The core physicochemical properties—primarily solubility and lipophilicity—are highly tunable through strategic structural modifications. Understanding the relationship between the ester's structure and its resulting properties allows for the rational design of molecules with optimized pharmacokinetic profiles, making them highly effective as prodrugs and key intermediates in the drug discovery pipeline.

References

- 1. sites.rutgers.edu [sites.rutgers.edu]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy [iarconsortium.org]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Aminopyrazine [webbook.nist.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 5-aminopyrazine-2-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of analogs of Methyl 5-aminopyrazine-2-carboxylate. The pyrazine scaffold is a crucial component in numerous therapeutic agents, and derivatives of this core structure have shown significant potential in various disease areas, including infectious diseases and oncology.[1] This document details synthetic methodologies, summarizes key quantitative biological data, and illustrates relevant biological pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

I. Data Presentation: Biological Activities of Pyrazine Analogs

The following tables summarize the quantitative biological data for various analogs of pyrazine-2-carboxamide, highlighting their potential as antimycobacterial and kinase-inhibiting agents.

Table 1: Antimycobacterial Activity of Substituted Pyrazine-2-carboxamides

| Compound ID | R1 | R2 | R3 | % Inhibition (M. tuberculosis H37Rv) | MIC (µg/mL) (M. tuberculosis H37Rv) | MIC (µg/mL) (M. kansasii) | Reference |

| 1 | H | H | 2-Cl-benzyl | - | 6.25 | 6.25 | [2] |

| 8 | H | H | 4-Me-benzyl | - | 3.13 | 3.13 | [2] |

| 16 | H | H | 3,5-dibromo-4-hydroxyphenyl | 54-72% | - | - | [3] |

| 17 | Cl | H | 3,5-dibromo-4-hydroxyphenyl | 54-72% | - | - | [3] |

| 18 | Cl | t-Bu | 3,5-dibromo-4-hydroxyphenyl | 72% | - | - | [3] |

| 2d | Cl | H | 3-Me-phenyl | >20% | 31.25-500 (antifungal) | - | [4] |

| 2f | Cl | t-Bu | 3-Me-phenyl | >20% | 31.25-500 (antifungal) | - | [4] |

| 2o | Cl | t-Bu | 3,5-bis(CF3)-phenyl | 72% | - | - | [4] |

| 3 | H | Me | 3,4-Cl-benzyl | - | 6.25 | - | [5] |

| 9 | H | Me | 2-Cl-benzyl | - | 6.25 | - | [5] |

| 11 | H | Me | 4-CF3-benzyl | - | 6.25 | - | [5] |

Table 2: Kinase Inhibitory Activity of Pyrazine Derivatives

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |

| 6 | Imidazo[4,5-b]pyrazine | SKY | 16.5 | [6] |

| 7 | Imidazo[4,5-b]pyrazine | SKY | 9.2 | [6] |

| 17 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |

| 18 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |

| 19 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |

| 20 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |

| 21 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |

| 1 | Pyrazine | TrkA | 3500 | [7] |

| 9 | Pyrazine | TrkA | <100 | [7] |

| 15 | Pyrazine | TrkA | <100 | [7] |

| 20 | Pyrazine | TrkA | <100 | [7] |

| 26 | Pyrazine | TrkA | <100 | [7] |

| 10 | Pyrazine Hybrid | Pim-2 | 10 | [8] |

| 11 | Pyrazine Hybrid | Pim-1 | 13 | [8] |

| 11 | Pyrazine Hybrid | Pim-2 | 12 | [8] |

| 12b | 2,6-disubstituted pyrazine | CK2 | - (active in cell assay) | [9] |

| 14f | 2,6-disubstituted pyrazine | PIM | - (potent activity) | [9] |

Table 3: Anticancer Activity of Pyrazine Derivatives

| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |

| 49 | Chalcone-Pyrazine | A549 (Lung) | 0.13 | [8] |

| 49 | Chalcone-Pyrazine | Colo-205 (Colon) | 0.19 | [8] |

| 50 | Chalcone-Pyrazine | MCF-7 (Breast) | 0.18 | [8] |

| 51 | Chalcone-Pyrazine | MCF-7 (Breast) | 0.012 | [8] |

| 51 | Chalcone-Pyrazine | A549 (Lung) | 0.045 | [8] |

| 51 | Chalcone-Pyrazine | DU-145 (Prostate) | 0.33 | [8] |

| 88 | Ligustrazine-Flavonoid | HT-29 (Colon) | 10.67 | [8] |

| 89 | Ligustrazine-Flavonoid | MCF-7 (Breast) | 10.43 | [8] |

| 90 | Ligustrazine-Flavonoid | HT-29 (Colon) | 10.90 | [8] |

| Metal Complexes of Pyrazinamide | Pyrazine-2-carboxamide | SNB-19, HCT-15, COLO-205, KB-3-1 | >100 | [10][11] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted pyrazine-2-carboxamides, which are common analogs of this compound.

Protocol 1: General Synthesis of N-Substituted Pyrazine-2-carboxamides via Acyl Chloride

This protocol describes a common method for the synthesis of pyrazine-2-carboxamides starting from a substituted pyrazine-2-carboxylic acid.[3]

Step 1: Formation of the Acyl Chloride

-

A mixture of the substituted pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

-

Excess thionyl chloride is removed by repeated evaporation with dry benzene under reduced pressure (in vacuo).

Step 2: Amide Formation

-

The crude acyl chloride is dissolved in dry acetone (50 mL).

-

This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the desired N-substituted pyrazine-2-carboxamide.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol details a microwave-assisted synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[12]

Method A: From Methyl Ester

-

Esterification: 3-Aminopyrazine-2-carboxylic acid is subjected to a Fischer esterification in the presence of H2SO4 and methanol to produce the corresponding methyl ester.[12]

-

Aminolysis: The isolated methyl ester is then reacted with the desired benzylamine in the presence of NH4Cl in methanol under microwave irradiation (e.g., 130 °C, 40 min, 90 W) to yield the final N-substituted carboxamide.[12]

Method B: Direct Amidation using a Coupling Agent

-

Acid Activation: The starting 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO).[12]

-

Amide Formation: The activated acid intermediate is then reacted directly with the corresponding amine (benzylamine, alkylamine, or aniline) under microwave irradiation (e.g., 120 °C, 30 min, 100 W) to form the desired amide.[12]

Protocol 3: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

This protocol describes the esterification of 5-methylpyrazine-2-carboxylic acid to its corresponding methyl ester.[13]

-

In a 1 L, 4-neck flask equipped with a mechanical stirrer, water condenser, and thermocouple, charge 5-methylpyrazinecarboxylic acid (100 g), Amberlyst 15 ion exchange resin (20 g), and methanol (300 g).

-

Stir the mixture at reflux for approximately 20 hours.

-

Monitor the reaction completion using GC or GC/MS.

-

After completion, remove the resin by pressure filtration and rinse with methanol.

-

Remove about 75% of the solvent under reduced pressure.

-

Allow the resulting suspension to stand at room temperature overnight, followed by cooling in an ice bath for 3 hours.

-

Collect the solid by filtration and wash with ice-cold methanol (2 x 80 g).

-

Dry the product under vacuum (25 inches of Hg) to yield methyl 5-methyl-2-pyrazinecarboxylate.[13]

III. Visualization of Key Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key experimental workflows and signaling pathways relevant to the discovery and action of this compound analogs.

Caption: Drug discovery workflow for pyrazine analogs.

Caption: Synthetic workflow for pyrazine carboxamides.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Anticancer Activity of Pyrazine-2-carboxamide Metal Complexes. | [Journal of Chemical Society of Pakistan • 2018] | PSA • ID 82875 [psa.pastic.gov.pk]

- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

The Versatile Scaffold: An In-depth Technical Guide to 5-Aminopyrazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Its unique structural features, including multiple points for functionalization and the capacity for forming key hydrogen bond interactions with biological targets, have made it a focal point in the quest for novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 5-aminopyrazole derivatives, with a focus on their applications in oncology, inflammation, and antioxidant research.

Synthetic Strategies for 5-Aminopyrazole Derivatives

The synthesis of the 5-aminopyrazole ring is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon precursor.[3] This foundational reaction allows for the introduction of diversity at the N1, C3, and C4 positions of the pyrazole ring. Further modifications, such as N-acylation, N-sulfonylation, and condensation reactions at the 5-amino group, provide access to a vast chemical space of derivatives with varied physicochemical and pharmacological properties.

Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are also readily accessible from 5-aminopyrazole precursors and have demonstrated significant biological activities.[3]

Biological Activities and Therapeutic Potential

5-Aminopyrazole derivatives have exhibited a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of 5-aminopyrazole derivatives as anticancer agents.[7][8][9] These compounds have shown potent inhibitory activity against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivative 46 | HCT116 (Colon) | 1.51 | [9] |

| Pyrazolo[1,5-a]pyrimidine derivative 47 | MCF7 (Breast) | 7.68 | [9] |

| Pyrazolo[1,5-a]pyrimidine derivative 35 | HepG2 (Liver) | 3.53 | [9] |

| Pyrazolo[1,5-a]pyrimidine derivative 35 | MCF7 (Breast) | 6.71 | [9] |

| Pyrazolo[1,5-a]pyrimidine derivative 35 | HeLa (Cervical) | 5.16 | [9] |

| 5-Alkylselanyl-1H-pyrazole derivative 53 | HepG2 (Liver) | 15.98 | [9] |

| 4-Amino-5-substituted-selenolo[2,3-c]pyrazole 54 | HepG2 (Liver) | 13.85 | [9] |

| 3,5-diaminopyrazole-1-carboxamide XIII | HepG2 (Liver) | 6.57 | [7] |

| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 (Colon) | 9.54 | [7] |

| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 (Breast) | 7.97 | [7] |

| Pyrazoline derivative 11 | AsPC-1 (Pancreatic) | 16.8 | [10] |

| Pyrazoline derivative 11 | U251 (Glioblastoma) | 11.9 | [10] |

Kinase Inhibition

A primary mechanism through which 5-aminopyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and cellular stress.[4][5] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK, thereby suppressing the production of pro-inflammatory cytokines like TNF-α.[4][5]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Several 5-aminopyrazole-based compounds have been developed as inhibitors of CDKs, such as CDK2 and CDK5, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. Covalent inhibitors based on the 5-aminopyrazole scaffold have been designed to target both wild-type and mutant forms of FGFRs, offering a strategy to overcome drug resistance.[13][14][15]

Table 2: Kinase Inhibitory Activity of Selected 5-Aminopyrazole Derivatives (IC50 Values)

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Compound 2j | p38α MAPK | - | [4] |

| Compound 2f | p38α MAPK | - | [4] |

| Pyrazole derivative 9 | CDK2 | 960 | [11] |

| Pyrazole derivative 7d | CDK2 | 1470 | [11] |

| Pyrazole derivative 7a | CDK2 | 2010 | [11] |

| Pyrazole derivative 4 | CDK2 | 3820 | [11] |

| Aminopyrazole 10h | FGFR1 | 46 | [13] |

| Aminopyrazole 10h | FGFR2 | 41 | [13] |

| Aminopyrazole 10h | FGFR3 | 99 | [13] |

| Aminopyrazole 10h | FGFR2 V564F mutant | 62 | [13] |

Antioxidant Activity

Some 5-aminopyrazole derivatives have demonstrated significant antioxidant properties by scavenging free radicals.[1][16] This activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected 5-Aminopyrazole Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| 5AP 4b | DPPH | 27.65% AA | [1][16] |

| 5AP 4c | DPPH | 15.47% AA | [1][16] |

| Pyrazoline 2b | DPPH | SC50 = 9.91 µg/mL | [17] |

AA% = Percentage of Antioxidant Activity; SC50 = Scavenging Concentration 50%

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of 5-aminopyrazole derivatives in medicinal chemistry.

Detailed Experimental Protocols

General Synthesis of 5-Aminopyrazole Derivatives

A representative synthetic procedure involves the reaction of a β-ketonitrile with a substituted hydrazine. For example, to a solution of the β-ketonitrile in ethanol, an equimolar amount of the hydrazine hydrate is added. The mixture is then refluxed for several hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole derivative.[3]

In Vitro Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 5-aminopyrazole derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[19]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The free radical scavenging activity of the compounds is evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[17][20]

-

Reaction Mixture Preparation: A solution of the test compound at various concentrations in methanol is added to a methanolic solution of DPPH.

-

Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.[20]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-visible spectrophotometer.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vivo Inhibition of TNF-α Production

The in vivo anti-inflammatory activity of p38 MAPK inhibitors can be assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in mice.[21][22][23]

-

Animal Model: Male BALB/c mice are typically used for this assay.

-

Compound Administration: The test compound (a 5-aminopyrazole derivative) is administered to the mice, usually via oral gavage or intraperitoneal injection.

-

LPS Challenge: After a specified period (e.g., 1 hour), the mice are challenged with an intraperitoneal injection of LPS to induce an inflammatory response.

-

Blood Collection: At the peak of the TNF-α response (typically 1-2 hours after LPS injection), blood samples are collected from the mice.

-

TNF-α Measurement: The concentration of TNF-α in the plasma or serum is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Inhibition Calculation: The percentage inhibition of TNF-α production is calculated by comparing the TNF-α levels in the compound-treated group to those in the vehicle-treated control group.

Conclusion

5-Aminopyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse range of biological activities, particularly as anticancer and anti-inflammatory agents through kinase inhibition, ensures their continued exploration in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. atcc.org [atcc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Methodological & Application

Synthesis Protocol for Methyl 5-aminopyrazine-2-carboxylate: An Application Note for Researchers

For distribution to researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols for the synthesis of Methyl 5-aminopyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, offering flexibility based on the availability of starting materials and desired reaction conditions. The protocols include reagent specifications, step-by-step instructions, and purification methods.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic pathways.

| Parameter | Route 1: Amination of Methyl 5-chloropyrazine-2-carboxylate | Route 2: Esterification of 5-aminopyrazine-2-carboxylic acid |

| Starting Material | Methyl 5-chloropyrazine-2-carboxylate | 5-aminopyrazine-2-carboxylic acid |

| Key Reagents | Anhydrous ammonia, Ethanol | Methanol, Sulfuric acid |

| Reaction Type | Nucleophilic Aromatic Substitution | Fischer Esterification |

| Typical Yield | Not explicitly reported, estimated based on similar reactions | High (typical for Fischer esterification) |

| Purity | Dependent on purification | >95% (typical after recrystallization) |

Experimental Protocols

Route 1: Synthesis via Amination of Methyl 5-chloropyrazine-2-carboxylate

This route involves a two-step process starting from 5-hydroxypyrazine-2-carboxylic acid. The first step is the conversion to the chlorinated intermediate, Methyl 5-chloropyrazine-2-carboxylate, followed by amination.

Step 1: Synthesis of Methyl 5-chloropyrazine-2-carboxylate

This protocol is adapted from established procedures for the chlorination and esterification of hydroxypyrazines.

Materials:

-

5-Hydroxypyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice

-

Diethyl ether

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Esterification: In a round-bottom flask, suspend 5-hydroxypyrazine-2-carboxylic acid in methanol. Cool the mixture to -20°C using a suitable cooling bath.

-

Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at -20°C.

-

After the addition is complete, stir the reaction mixture at this temperature for 30 minutes.

-

Gradually warm the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Recrystallize the crude residue from methanol to obtain methyl 5-hydroxypyrazine-2-carboxylate.

-

Chlorination: Combine the obtained methyl 5-hydroxypyrazine-2-carboxylate with phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for 1.5 hours.

-

Carefully pour the reaction mixture onto ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from toluene to yield Methyl 5-chloropyrazine-2-carboxylate.[1]

Step 2: Amination of Methyl 5-chloropyrazine-2-carboxylate

This protocol is based on general procedures for the amination of halopyrazines.[2]

Materials:

-

Methyl 5-chloropyrazine-2-carboxylate

-

Anhydrous ammonia (gas or solution in an organic solvent)

-

Anhydrous ethanol

-

Benzene

Procedure:

-

In a high-pressure autoclave, dissolve Methyl 5-chloropyrazine-2-carboxylate in anhydrous ethanol.

-

Introduce anhydrous ammonia into the autoclave.

-

Seal the autoclave and heat the reaction mixture to 150-200°C for several hours.

-

Monitor the reaction pressure and maintain it within safe limits.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Remove the solvent and excess reactants under reduced pressure.

-

Dissolve the crystalline residue in hot benzene.

-

Filter the hot solution to remove any insoluble byproducts.

-

Cool the filtrate to 5°C to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with cold benzene, and dry under vacuum.

Route 2: Synthesis via Fischer Esterification of 5-aminopyrazine-2-carboxylic acid

This route provides a more direct approach assuming the availability of 5-aminopyrazine-2-carboxylic acid. The Fischer esterification method is a classic and reliable way to convert carboxylic acids to their corresponding esters.[3]

Materials:

-

5-aminopyrazine-2-carboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Suspend 5-aminopyrazine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic routes.

Caption: Workflow for the synthesis of this compound via Route 1.

Caption: Workflow for the synthesis of this compound via Route 2.

References

Industrial Preparation of 5-Methylpyrazin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 5-methylpyrazin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The methods outlined are derived from established and patented industrial processes, emphasizing scalability, yield, and purity.

Overview of Synthetic Strategies

The primary industrial route for the synthesis of 5-methylpyrazin-2-amine initiates from 5-methyl-2-pyrazinecarboxylic acid. This process involves a multi-step sequence including azidation, Curtius rearrangement to form an isocyanate intermediate, reaction with tert-butanol to yield a Boc-protected amine, and subsequent deprotection to afford the final product.[3] This method is advantageous for large-scale production as it avoids column chromatography and utilizes readily available starting materials, with a reported overall yield of 50-55%.[3]

An alternative approach involves the preparation of the starting material, 5-methylpyrazine-2-carboxylic acid, from methylglyoxal.[4][5] This upstream process ensures a consistent and cost-effective supply of the key precursor for the main synthetic route.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the industrial preparation of 5-methylpyrazin-2-amine and its precursor, 5-methylpyrazine-2-carboxylic acid.

| Parameter | 5-Methylpyrazine-2-carboxylic Acid Synthesis | 5-Methylpyrazin-2-amine Synthesis | Reference |

| Starting Materials | Methylglyoxal, o-phenylenediamine | 5-methyl-2-pyrazinecarboxylic acid, Diphenylphosphoryl azide (DPPA), tert-Butanol | [3][4] |

| Key Reactions | Cyclization, Oxidation, Acidification, Decarboxylation | Azidation, Curtius Rearrangement, Boc Protection, Deprotection | [3][4] |

| Solvents | Toluene, Methylene chloride | Toluene, Ethyl acetate | [3] |

| Reaction Temperature | 30-130 °C (decarboxylation) | 85-95 °C (azidation/rearrangement), 15-25 °C (deprotection) | [3] |

| Overall Yield | - | 50-55% | [3] |

| Product Purity | ≥ 99% (HPLC) | - | [4] |

| Purification Method | Recrystallization | Recrystallization of intermediates | [3] |

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid

This protocol describes the preparation of the key precursor, 5-methyl-2-pyrazinecarboxylic acid, from methylglyoxal and o-phenylenediamine.[4]

Materials:

-

Methylglyoxal

-

o-Phenylenediamine

-

Inorganic oxidizer (e.g., potassium permanganate)

-

Sulfuric acid

-

Butanone

Procedure:

-

Cyclization and Oxidation: React methylglyoxal with o-phenylenediamine in the presence of a catalyst and an inorganic oxidizer to form 5-methylpyrazine-2,3-dicarboxylic acid potassium salt.[4]

-

Acidification and Decarboxylation: The resulting potassium salt is subjected to acidification and decarboxylation at 30-130 °C using sulfuric acid. The molar ratio of sulfuric acid to the potassium salt should be between 1.5:1 and 3.0:1.[4]

-

Extraction and Separation: Neutralize the reaction mixture to a pH of 1.5-4.0 and extract the 5-methylpyrazine-2-carboxylic acid with butanone.[4]

-

Purification: Remove the butanone and purify the product by crystallization, followed by drying and pulverization to obtain the final product with a purity of ≥ 99%.[4]

Protocol 2: Industrial Synthesis of 5-Methylpyrazin-2-amine